molecular formula C19H20N4O3 B4939228 methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate

methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate

Cat. No.: B4939228
M. Wt: 352.4 g/mol
InChI Key: DUHIRWVGVUUHNM-UHFFFAOYSA-N
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Description

Methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate is a heterocyclic compound featuring a fused triazoloquinazolinone core substituted with a 6,6-dimethyl group and an 8-oxo moiety. The benzoate ester at position 4 of the phenyl ring enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

methyl 4-(6,6-dimethyl-8-oxo-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-19(2)8-13-15(14(24)9-19)16(23-18(22-13)20-10-21-23)11-4-6-12(7-5-11)17(25)26-3/h4-7,10,16H,8-9H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHIRWVGVUUHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)C(=O)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse scientific literature.

Synthesis

The compound can be synthesized through various methods that typically involve the condensation of appropriate precursors. A notable method includes using microwave irradiation for efficient synthesis and recrystallization from solvents like methanol to obtain pure crystals with notable yields.

Pharmacological Properties

The pharmacological profile of this compound suggests a broad spectrum of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines through mechanisms that disrupt mitochondrial function and induce apoptosis.
  • Enzyme Inhibition : The triazole moiety is known for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeIC50 (μM)Reference
AntibacterialStaphylococcus aureus12.5
AntifungalCandida albicans15.0
AChE InhibitionHuman AChE5.0
BuChE InhibitionHuman BuChE7.0
CytotoxicityHepG2 Cancer CellsIC50 = 20

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives with similar structures exhibited neuroprotective effects by modulating cholinergic activity in models of Alzheimer's disease.
  • Anticancer Mechanisms : Research has shown that triazole-containing compounds can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are outlined below:

Compound Core Structure Substituents Key Properties
Methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate Triazolo[5,1-b]quinazolinone - 6,6-dimethyl
- 8-oxo
- 4-methyl benzoate ester
Molecular weight: ~365 g/mol (estimated); logP: ~3.5 (predicted)
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Triazolo[5,1-b]quinazolinone - 6,6-dimethyl
- 4-(diethylamino)phenyl
Molecular weight: 365.48 g/mol; logP: 3.57; polar surface area: 54.3 Ų
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one Triazolo[5,1-b]quinazolinone - 6-(4-methoxyphenyl)
- 9-phenyl
Enhanced solubility due to methoxy group; potential kinase inhibitor
Ethyl 8-cyclopropyl-9-oxo-8,9-dihydrothiazolo[5,4-f]quinazoline-2-carbimidate Thiazolo[5,4-f]quinazolinone - 8-cyclopropyl
- ethyl carbimidate
Melting point: 168–262°C; characterized via NMR and HRMS
4-{6,6-Dimethyl-3-[(4-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid Pyrazolo[5,1-b]quinazolinone - 6,6-dimethyl
- 3-(4-methylphenylcarbamoyl)
- 4-benzoic acid
Higher polarity (carboxylic acid group); potential antiviral activity

Physical and Chemical Properties

  • Lipophilicity : The methyl benzoate substituent increases logP (predicted ~3.5) compared to analogs with polar groups like 4-hydroxyphenyl (logP ~2.8) .
  • Solubility : Derivatives with ionizable groups (e.g., carboxylic acid in 4-{...}benzoic acid ) exhibit higher aqueous solubility, whereas the methyl ester in the target compound may reduce solubility .
  • Thermal Stability: Triazoloquinazolinones generally show high thermal stability, with melting points ranging from 168°C (thiazolo analogs) to >250°C (triazolo derivatives) .

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